molecular formula C7H4ClF3N2O2 B108376 5-Chloro-2-nitro-4-(trifluoromethyl)aniline CAS No. 35375-74-7

5-Chloro-2-nitro-4-(trifluoromethyl)aniline

Cat. No. B108376
CAS RN: 35375-74-7
M. Wt: 240.57 g/mol
InChI Key: AAMCWLIPRMIPBN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with high yields. For instance, the synthesis of 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, an intermediate for the antitumor agent nilotinib, was achieved with an overall yield of about 50% starting from 3,5-dinitro-1-trifluoromethylbenzene . Another study reported the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline with a high yield of 72.0%, indicating the efficiency of the synthetic methods used .

Molecular Structure Analysis

Vibrational spectroscopy and quantum chemical studies have been used to analyze the molecular structure of similar compounds. For example, the vibrational characteristics of 2-chloro-5-(trifluoromethyl) aniline were investigated using FT-IR and FT-Raman spectra, and DFT computations were performed to derive the optimized geometry and vibrational wavenumbers . Additionally, the study of potentially useful NLO materials included an analysis of the molecular structure of 4-chloro-3-(trifluoromethyl)aniline and its derivatives, providing insights into the effects of substituents on the vibrational spectra .

Chemical Reactions Analysis

The reactivity of these compounds in chemical reactions has been explored in several studies. The reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with aniline derivatives showed that the nature and position of the substituent in the aniline ring significantly affect the reaction rates, suggesting an addition-elimination mechanism . Another study discussed the condensation reactions of 5-substituted-2, 3-dichloronaphthoquinones with aniline, highlighting the effects of the 5-substituent on reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The vibrational analysis and theoretical computations provide valuable information about the electron density distribution, hyperconjugation interactions, HOMO-LUMO energy gap, and molecular electrostatic potential (MEP) surface analysis . These properties are essential for understanding the behavior of the compounds in various environments and for predicting their reactivity in different chemical reactions.

Scientific Research Applications

Synthesis and Biological Activity

5-Chloro-2-nitro-4-(trifluoromethyl)aniline has been utilized in various synthetic processes. In one study, it served as a precursor in the synthesis of biocidal substances, demonstrating molluscicidal and fungicidal activities (Asaad, Grant, & Latif, 1988). Another research outlined its role in the synthesis of antitumor agents, highlighting its importance in medicinal chemistry (Yang Shijing, 2013).

Spectroscopic Analysis

Spectroscopic studies have investigated the molecular and electronic properties of related compounds. One such study used Fourier transform infrared (FT-IR) and Raman spectroscopy to explore the vibrational characteristics and electronic properties of 4-nitro-3-(trifluoromethyl)aniline, providing insight into its structural and thermodynamic attributes (Saravanan, Balachandran, & Viswanathan, 2014).

Nonlinear Optical Materials

Compounds closely related to 5-Chloro-2-nitro-4-(trifluoromethyl)aniline have been evaluated for their potential in nonlinear optics (NLO) applications. Research focusing on 4-Chloro-3-(trifluoromethyl)aniline, among others, has provided comprehensive vibrational analysis and theoretical studies on molecular orbital calculations, chemical reactivity, and thermodynamic parameters, suggesting their utility in NLO materials (Revathi et al., 2017).

Environmental Applications

5-Chloro-2-nitro-4-(trifluoromethyl)aniline has also been implicated in environmental studies. For example, its derivatives have been used in the development of spectrophotometric methods for determining residual chlorine in water samples, showcasing its utility in environmental monitoring and analysis (Al-Okab & Syed, 2008).

Safety And Hazards

5-Chloro-2-nitro-4-(trifluoromethyl)aniline may cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective clothing and avoid breathing dust/fume/gas/mist/vapors/spray . In case of contact with skin or eyes, wash with plenty of water and seek medical advice if necessary .

properties

IUPAC Name

5-chloro-2-nitro-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3N2O2/c8-4-2-5(12)6(13(14)15)1-3(4)7(9,10)11/h1-2H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMCWLIPRMIPBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])N)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378729
Record name 5-chloro-2-nitro-4-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-nitro-4-(trifluoromethyl)aniline

CAS RN

35375-74-7
Record name 5-chloro-2-nitro-4-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Gilfillan, A Blair, BJ Morris, JA Pratt, L Schweiger… - researchgate.net
Reagents and starting materials were obtained from commercial sources and used as received. Dry solvents were purified using a PureSolv 500 MD solvent purification system. Brine …
Number of citations: 0 www.researchgate.net

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